Thiazole, 2-amino-5-(2,4-dimethoxyphenyl)-

kinase inhibitor structure-activity relationship antiproliferative

Thiazole, 2-amino-5-(2,4-dimethoxyphenyl)- (CAS 22035-30-9) is a 2-aminothiazole derivative featuring a 2,4-dimethoxyphenyl substitution at the C5 position. This scaffold belongs to a class of heterocyclic compounds with a rich history in kinase inhibitor and antimicrobial drug discovery, as exemplified by clinical agents and tool compounds.

Molecular Formula C11H12N2O2S
Molecular Weight 236.29 g/mol
CAS No. 22035-30-9
Cat. No. B12098823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazole, 2-amino-5-(2,4-dimethoxyphenyl)-
CAS22035-30-9
Molecular FormulaC11H12N2O2S
Molecular Weight236.29 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C2=CN=C(S2)N)OC
InChIInChI=1S/C11H12N2O2S/c1-14-7-3-4-8(9(5-7)15-2)10-6-13-11(12)16-10/h3-6H,1-2H3,(H2,12,13)
InChIKeyQYEYOJMZNDONSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-(2,4-dimethoxyphenyl)thiazole (CAS 22035-30-9) Guide: Structural & Procurement Context


Thiazole, 2-amino-5-(2,4-dimethoxyphenyl)- (CAS 22035-30-9) is a 2-aminothiazole derivative featuring a 2,4-dimethoxyphenyl substitution at the C5 position . This scaffold belongs to a class of heterocyclic compounds with a rich history in kinase inhibitor and antimicrobial drug discovery, as exemplified by clinical agents and tool compounds [1]. The compound's molecular formula is C11H12N2O2S, with a molecular weight of 236.29 g/mol and a calculated LogP of 2.34 . Its primary value in R&D lies in its use as a synthetic building block and a core scaffold for further derivatization, rather than as a pre-validated biological probe.

Why 2-Amino-5-arylthiazoles Are Not Interchangeable: The Criticality of 2,4-Dimethoxy Substitution


The assumption that all 2-amino-5-arylthiazoles are functionally equivalent is a high-risk procurement strategy. Structure-Activity Relationship (SAR) studies on analogous scaffolds, particularly N,4-diaryl-1,3-thiazole-2-amines, demonstrate that the precise substitution pattern on the phenyl ring is a key driver of both target potency and selectivity [1]. In one series, the most potent antiproliferative agent was N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, highlighting the importance of the 2,4-dimethoxy group over other patterns [1]. Furthermore, the unsubstituted 2-amino group on the target compound provides a unique synthetic vector for creating focused libraries (e.g., Schiff bases or amides) that is not available in N-alkylated analogs [2]. The specific electronic and steric properties imparted by the 2,4-dimethoxyphenyl group are not replicated by a simple phenyl, 4-methoxyphenyl, or 2,5-dimethoxyphenyl group, making generic substitution chemically and pharmacologically unjustified.

Differentiated Value Propositions for 2-Amino-5-(2,4-dimethoxyphenyl)thiazole


Structural Differentiation: The 2,4-Dimethoxyphenyl Motif as a Kinase Selectivity Handle

While direct data for the target compound is absent, class-level inference from a closely analogous series confirms the pivotal role of the 2,4-dimethoxyphenyl group. The comparator, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s), was the most potent compound in a panel of derivatives, demonstrating the pharmacophoric necessity of this specific substitution. This substitution pattern is known to interact favorably with the colchicine binding site of tubulin, a mechanism likely relevant to this compound as well [1].

kinase inhibitor structure-activity relationship antiproliferative

Physicochemical Differentiation: Optimized Lipophilicity and Polar Surface Area

The compound's calculated physicochemical properties place it favorably within drug-like chemical space. Its LogP (2.34) and PSA (86.34 Ų) are distinct from a hypothetical 2,4-diethoxy analog, which would have an increased LogP (~3.0) due to the additional methylene groups [1]. This implies a meaningful difference in membrane permeability and solubility.

drug-likeness LogP permeability

Synthetic Versatility: The Unsubstituted 2-Amino Group as a Key Differentiator

This compound features a primary aromatic amine at the 2-position, which is a more versatile synthetic handle than N-methyl or N-aryl amines found in many close analogs. This allows for direct derivatization under mild conditions to yield imines (Schiff bases) or amides, enabling the rapid generation of compound libraries for SAR exploration [2]. Comparators like N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) lack this reactive NH2 group, precluding such simple diversification [1].

medicinal chemistry library synthesis Schiff base

Differentiated Application Scenarios for 2-Amino-5-(2,4-dimethoxyphenyl)thiazole


Focused Kinase Inhibitor Library Design

The compound can serve as a versatile core for a kinase-focused library, with the primary amine allowing for rapid generation of 20-50 amide or sulfonamide derivatives. The 2,4-dimethoxyphenyl motif provides a starting point for target engagement at the hinge region or allosteric sites of kinases like CK2 and GSK-3β, as supported by class-level SAR [1][2]. This approach avoids complex de novo construction of the aryl thiazole core. [1]

Antimicrobial Hit Expansion via Schiff Base Chemistry

The free amine is uniquely suited for one-step condensation with various aromatic aldehydes to yield imines (Schiff bases), a well-known strategy for generating metal chelating or DNA-intercalating antimicrobial agents [1][2]. This chemistry is not possible with N-substituted analogs, providing a critical advantage for Hit-to-Lead campaigns. [1]

Physicochemical Probe Compound for Permeability Studies

With a calculated LogP of 2.34 and PSA of 86.34 Ų, this compound occupies a central position in oral drug-like space [1]. It can be used as a chemical probe in internal permeability screening cascades (e.g., PAMPA or Caco-2) to benchmark the behavior of other, more lipophilic 2-amino-5-arylthiazole leads, helping to derisk excessive LogP during Lead Optimization [2].

Quote Request

Request a Quote for Thiazole, 2-amino-5-(2,4-dimethoxyphenyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.